N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-25(2,3)21-11-7-19(8-12-21)17-29(24-27-15-23(16-28-24)30(31)32)18-20-9-13-22(14-10-20)26(4,5)6/h7-16H,17-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMDWHNHIDKQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(C)(C)C)C3=NC=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine typically involves multiple steps. One common approach is the reductive bromination of N,N-bis(4-tert-butylphenyl)hydroxylamine, where bromine is used to substitute hydrogen atoms in the ortho positions of benzene rings, leading to the formation of the desired amine . Another method involves the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine, which converts the hydroxylamine derivative into the target amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and lithium aluminum hydride are often used.
Substitution: Bromine and other halogens are frequently used in electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted and reduced derivatives of the original compound, which can have different functional groups and properties.
Scientific Research Applications
Chemistry: In chemistry, N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological mechanisms.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The nitro group and aromatic rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Features
The target compound is compared to three pyrimidine analogs from the literature (Table 1):
Key Observations:
- Steric Effects: The tert-butyl groups in the target compound introduce significant steric hindrance compared to smaller substituents like methoxy or fluoro groups in analogs. This may reduce binding affinity to biological targets but improve metabolic stability .
- Electronic Effects: The nitro group (strong EWG) at position 5 contrasts with electron-donating groups (e.g., NH₂ in ) or neutral substituents (e.g., CF₃ in ). This could enhance electrophilic reactivity, making the compound a candidate for nucleophilic substitution or redox-based interactions .
Physicochemical Properties
- Solubility: The tert-butyl groups increase hydrophobicity, likely reducing aqueous solubility compared to methoxy- or amino-substituted analogs (e.g., ).
- Crystal Packing: Analogs in exhibit C–H⋯O and C–H⋯π interactions stabilizing crystal lattices. The target compound’s bulky substituents may disrupt such packing, leading to amorphous solid forms .
Biological Activity
N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
The molecular formula for this compound is with a molecular weight of approximately 342.4 g/mol. The compound features a nitropyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific kinases and has shown potential in modulating G-protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. A notable study utilized a microdilution assay to assess its efficacy against Mycobacterium tuberculosis, revealing significant inhibition at certain concentrations.
Case Study: Antimycobacterial Activity
In a high-throughput screening study involving over 100,000 compounds, this compound was identified as a promising candidate with an inhibition rate exceeding 90% against M. tuberculosis . The compound's selectivity index was calculated to evaluate its safety profile, demonstrating favorable results compared to standard antitubercular agents.
Cytotoxicity and Selectivity
The cytotoxic effects of the compound were evaluated using Vero cell lines. The results indicated that while the compound effectively inhibited bacterial growth, it maintained a relatively high selectivity index, suggesting low cytotoxicity at therapeutic doses .
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Inhibition (%) | Selectivity Index |
|---|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | >90% | Favorable |
| Cytotoxicity | Vero cells | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
